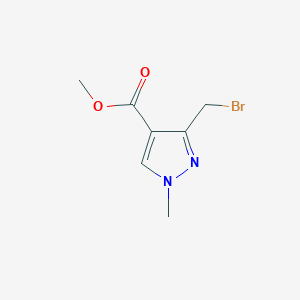![molecular formula C15H21N3O3 B12463487 N-cyclohexyl-2-[(3-methoxyphenyl)carbonyl]hydrazinecarboxamide](/img/structure/B12463487.png)
N-cyclohexyl-2-[(3-methoxyphenyl)carbonyl]hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Cyclohexylcarbamoyl)amino]-3-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclohexylcarbamoyl group attached to an amino group, which is further connected to a 3-methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Cyclohexylcarbamoyl)amino]-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with cyclohexyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3-Methoxybenzoic acid} + \text{Cyclohexyl isocyanate} \rightarrow \text{N-[(Cyclohexylcarbamoyl)amino]-3-methoxybenzamide} ]
Industrial Production Methods
In an industrial setting, the production of N-[(Cyclohexylcarbamoyl)amino]-3-methoxybenzamide may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-[(Cyclohexylcarbamoyl)amino]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-[(Cyclohexylcarbamoyl)amino]-3-hydroxybenzamide.
Reduction: Formation of N-[(Cyclohexylcarbamoyl)amino]-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(Cyclohexylcarbamoyl)amino]-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(Cyclohexylcarbamoyl)amino]-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[(Cyclohexylcarbamoyl)amino]cyclohexanecarboxamide
- 4-[(Cyclohexylcarbamoyl)amino]butanoic acid
- 6-[(Cyclohexylcarbamoyl)amino]hexanoic acid
Uniqueness
N-[(Cyclohexylcarbamoyl)amino]-3-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C15H21N3O3 |
|---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
1-cyclohexyl-3-[(3-methoxybenzoyl)amino]urea |
InChI |
InChI=1S/C15H21N3O3/c1-21-13-9-5-6-11(10-13)14(19)17-18-15(20)16-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,17,19)(H2,16,18,20) |
InChI Key |
BNLZJHUPLXEAEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-{(2-nitrobenzene-1,4-diyl)bis[nitrilo(E)methylylidene]}diphenol](/img/structure/B12463410.png)
![4-[(E)-[(5-chloropyridin-2-yl)imino]methyl]phenol](/img/structure/B12463417.png)




![4-chloro-3,5-dimethylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12463440.png)
![N-(1,3-benzodioxol-4-ylmethyl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463443.png)

![4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B12463468.png)

![6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B12463488.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463500.png)
